9-[2-(2-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[2-(2-FLUOROPHENYL)ETHYL]-4-(4-METHOXYPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a chromeno-oxazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(2-FLUOROPHENYL)ETHYL]-4-(4-METHOXYPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-oxazinone core, followed by the introduction of the fluorophenyl and methoxyphenyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the chromeno-oxazinone core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the fluorophenyl and methoxyphenyl groups via nucleophilic substitution reactions.
Catalysis: Use of catalysts to enhance reaction efficiency and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
9-[2-(2-FLUOROPHENYL)ETHYL]-4-(4-METHOXYPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups to yield reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms.
Scientific Research Applications
9-[2-(2-FLUOROPHENYL)ETHYL]-4-(4-METHOXYPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-[2-(2-FLUOROPHENYL)ETHYL]-4-(4-METHOXYPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in overall structure and properties.
Phenethylamine Derivatives: Similar in having phenethylamine moieties but differ in functional groups and biological activities.
Uniqueness
9-[2-(2-FLUOROPHENYL)ETHYL]-4-(4-METHOXYPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is unique due to its specific combination of fluorophenyl and methoxyphenyl groups attached to a chromeno-oxazinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C26H22FNO4 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
9-[2-(2-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C26H22FNO4/c1-30-19-8-6-17(7-9-19)21-14-25(29)32-26-20(21)10-11-24-22(26)15-28(16-31-24)13-12-18-4-2-3-5-23(18)27/h2-11,14H,12-13,15-16H2,1H3 |
InChI Key |
BVEUEMVHXWLARL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=C3CN(CO4)CCC5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.